molecular formula C5H10INO B1211280 N-Isopropyliodoacetamide CAS No. 80935-13-3

N-Isopropyliodoacetamide

Cat. No. B1211280
CAS RN: 80935-13-3
M. Wt: 227.04 g/mol
InChI Key: WIXHNCAXOMLMDT-UHFFFAOYSA-N
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Description

“N-Isopropyliodoacetamide” is a chemical compound with the IUPAC name 2-iodo-N-isopropylacetamide . It has a molecular weight of 227.04 . It is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “N-Isopropyliodoacetamide” is 1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.

Scientific Research Applications

Synthesis of Thermoresponsive Polymers

N-Isopropyliodoacetamide: is used in the synthesis of thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAAm). PNIPAAm exhibits unique solubility changes at its lower critical solution temperature (LCST), which is around 31°C . This property is exploited in creating smart materials that can switch between hydrophilic and hydrophobic states .

Cell Culture Applications

The reversible solubility of PNIPAAm, which can be synthesized from N-Isopropyliodoacetamide , allows for its use in cell culture applications. It enables the active attachment and spontaneous detachment of cells by altering surface wettability, which can be controlled by temperature changes .

Drug Delivery Systems

Thermoresponsive polymers derived from N-Isopropyliodoacetamide are being researched for targeted drug delivery. The temperature-sensitive behavior of these polymers can be used to release drugs at specific sites within the body where the temperature is slightly higher due to inflammation or infection .

Development of Hydrogels

N-Isopropyliodoacetamide: is instrumental in creating PNIPAAm-based hydrogels. These hydrogels have potential applications in biomedical fields, such as tissue engineering and regenerative medicine, due to their biocompatibility and responsive nature .

Bioseparation Techniques

The thermoresponsive nature of polymers made from N-Isopropyliodoacetamide is useful in bioseparation processes. They can be used to separate and purify biological molecules like proteins and nucleic acids by exploiting the temperature-dependent solubility .

Smart Textile Manufacturing

Incorporating N-Isopropyliodoacetamide -derived polymers into textiles can lead to the development of smart fabrics that respond to temperature changes. These fabrics can adapt their properties for comfort, such as breathability and moisture-wicking, based on the ambient temperature .

Safety and Hazards

The safety data sheet for “N-Isopropyliodoacetamide” was not available in the resources I found . Therefore, it’s crucial to handle this compound with care, using appropriate personal protective equipment and following standard safety procedures for handling chemicals.

properties

IUPAC Name

2-iodo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXHNCAXOMLMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230806
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyliodoacetamide

CAS RN

80935-13-3
Record name N-Isopropyliodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Isopropyliodoacetamide interact with proteins and why is this useful for microsequencing?

A1: N-Isopropyliodoacetamide (NIPIA) specifically targets cysteine residues in proteins. It works by alkylating the sulfhydryl (-SH) group present in cysteine. [] This modification is particularly useful for microsequencing because:

  • Improved Signal Clarity: The phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine (PTH-Cys(NIPCAM)) produces a distinct and sharp peak during High-Performance Liquid Chromatography (HPLC) analysis. []
  • Reduced Interference: The unique elution time of PTH-Cys(NIPCAM) on HPLC, between PTH-Tyrosine and PTH-Proline, minimizes overlap with other amino acid derivatives, leading to clearer identification and higher sensitivity during microsequence analysis. []

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